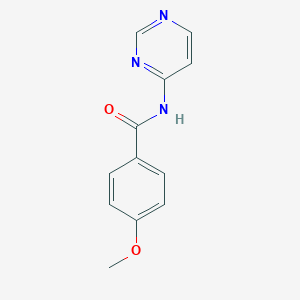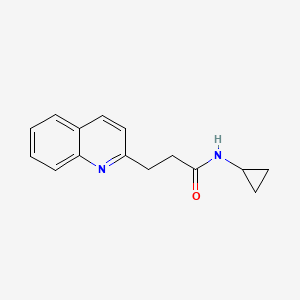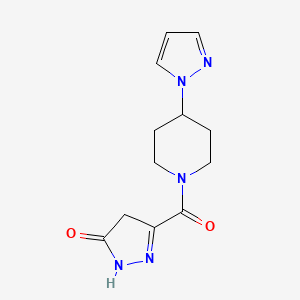![molecular formula C15H17N3O2 B6638771 [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone, also known as HPM, is a chemical compound that has been widely studied for its potential therapeutic applications. HPM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone is not fully understood, but several studies have provided insights into its potential targets. One study found that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone can inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. Other studies have suggested that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone may also target other proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone has been shown to have other biochemical and physiological effects. For example, one study found that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several potential future directions for research on [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone. One area of interest is the development of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone-based therapies for the treatment of cancer. Another area of research could focus on the potential applications of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone and its potential targets.
合成法
The synthesis of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone has been described in several research articles. One method involves the reaction of 4-(4-formylphenyl)imidazole with 1-(hydroxymethyl)pyrrolidine in the presence of a base catalyst. The resulting product is then purified using standard techniques such as column chromatography.
科学的研究の応用
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone has been the subject of several scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research has focused on the use of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone as a potential therapeutic agent for the treatment of cancer. In vitro studies have shown that [2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation.
特性
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-10-14-2-1-8-18(14)15(20)12-3-5-13(6-4-12)17-9-7-16-11-17/h3-7,9,11,14,19H,1-2,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGSXBOJVOYCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)


![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)


![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
